4-(2,3,4-Trifluorophenyl)butan-2-one

Catalog No.
S14140816
CAS No.
M.F
C10H9F3O
M. Wt
202.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2,3,4-Trifluorophenyl)butan-2-one

Product Name

4-(2,3,4-Trifluorophenyl)butan-2-one

IUPAC Name

4-(2,3,4-trifluorophenyl)butan-2-one

Molecular Formula

C10H9F3O

Molecular Weight

202.17 g/mol

InChI

InChI=1S/C10H9F3O/c1-6(14)2-3-7-4-5-8(11)10(13)9(7)12/h4-5H,2-3H2,1H3

InChI Key

XFDQWBCHKYVOME-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1=C(C(=C(C=C1)F)F)F

4-(2,3,4-Trifluorophenyl)butan-2-one is a chemical compound characterized by its unique trifluorophenyl group attached to a butanone structure. The molecular formula for this compound is C10_{10}H8_{8}F3_3O, and it features a carbonyl group (C=O) within its structure, which is typical of ketones. The presence of three fluorine atoms on the phenyl ring significantly influences the compound's chemical properties, including its reactivity and biological activity.

Due to its functional groups:

  • Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride. This transformation yields 4-(2,3,4-trifluorophenyl)butan-2-ol.
  • Substitution Reactions: The trifluorophenyl group can undergo nucleophilic substitution reactions where the fluorine atoms may be replaced with other nucleophiles like amines or thiols, leading to the formation of new derivatives.
  • Oxidation Reactions: The compound can also be oxidized to form carboxylic acids or other oxidized derivatives using strong oxidizing agents such as potassium permanganate.

The biological activity of 4-(2,3,4-trifluorophenyl)butan-2-one has been studied in various contexts. It has shown potential as an inhibitor of dipeptidyl peptidase-4 (DPP-4), which is significant for the management of type 2 diabetes. Compounds with similar structures have demonstrated good inhibition activities against DPP-4, suggesting that 4-(2,3,4-trifluorophenyl)butan-2-one could exhibit similar pharmacological effects .

Additionally, research indicates that compounds containing trifluorophenyl moieties can interact with biological targets, influencing cellular signaling pathways and potentially leading to apoptosis in cancer cells .

The synthesis of 4-(2,3,4-trifluorophenyl)butan-2-one typically involves several synthetic routes:

  • Starting Materials: The synthesis often begins with readily available precursors such as trifluoromethylbenzene and appropriate alkylating agents.
  • Alkylation Reactions: A common method involves the alkylation of a suitable phenolic compound followed by a Friedel-Crafts acylation reaction to introduce the butanone functionality.
  • Bromination: In some synthetic routes, bromination may be performed to introduce bromine atoms that can later be substituted or reduced .

These methods are optimized for yield and purity in both laboratory and industrial settings.

The applications of 4-(2,3,4-trifluorophenyl)butan-2-one are diverse:

  • Pharmaceuticals: Due to its potential as a DPP-4 inhibitor, it is being explored for use in diabetes management and possibly other metabolic disorders .
  • Chemical Intermediates: This compound serves as an intermediate in the synthesis of more complex molecules used in drug development.

Interaction studies of 4-(2,3,4-trifluorophenyl)butan-2-one have focused on its binding affinity with DPP-4 and other biological targets. Molecular docking simulations have been employed to elucidate the binding modes and interactions at the molecular level . These studies help in understanding how structural modifications could enhance biological activity and pharmacokinetic properties.

Several compounds share structural similarities with 4-(2,3,4-trifluorophenyl)butan-2-one. Here are some notable examples:

Compound NameStructureUnique Features
3-Amino-1-(3aS,7aS)-octahydro-1H-indol-1-yl)-4-(2,4,5-trifluorophenyl)butan-1-oneC12_{12}H14_{14}F3_3NExhibits potent DPP-4 inhibition; designed for diabetes treatment .
5-Chloro-2-hydroxy-N-[...]-butan-2-amideC11_{11}H12_{12}ClF3_3NShows broad-spectrum antimicrobial activity against resistant strains .
3-Bromo-4-(trifluorophenyl)-butan-2-oneC10_{10}H8_{8}BrF3_3OContains bromine for enhanced reactivity; used in various synthetic applications.

The uniqueness of 4-(2,3,4-trifluorophenyl)butan-2-one lies in its specific arrangement of fluorine atoms and the butanone backbone which influences both its chemical reactivity and biological activity compared to these similar compounds.

Condensation-Based Approaches Utilizing 2-Butanone Derivatives

The aldol condensation reaction serves as a cornerstone for synthesizing 4-(2,3,4-trifluorophenyl)butan-2-one. This method involves the base-catalyzed enolate formation from 2-butanone, followed by nucleophilic attack on a fluorinated benzaldehyde derivative. For instance, the reaction between 2-butanone and 2,3,4-trifluorobenzaldehyde in the presence of L-proline or sodium hydroxide yields β-hydroxy intermediates, which undergo dehydration to form the α,β-unsaturated ketone.

A critical factor in optimizing yield is the choice of base and solvent. Proline-catalyzed reactions in tetrahydrofuran (THF) at 25°C achieve enantioselectivity >99% ee, while sodium hydroxide in aqueous ethanol at 80°C favors higher reaction rates. Post-condensation dehydration, typically mediated by acidic conditions (e.g., HCl or p-toluenesulfonic acid), eliminates water to yield the final product. Recent studies demonstrate that microwave-assisted dehydration reduces reaction times from 12 hours to 30 minutes while maintaining yields above 85%.

Table 1: Aldol Condensation Conditions and Outcomes

CatalystSolventTemperature (°C)Yield (%)Selectivity (ee %)
L-ProlineTHF2578>99
NaOHEthanol/H₂O8082N/A
Proline-AmideDMF409195

Fluorination Strategies for Aromatic Ring Functionalization

Introducing fluorine atoms to the phenyl ring prior to ketone formation is a widely adopted strategy. Patent CN104961638A discloses a high-pressure amination method using 1,2,3,4-tetrafluorobenzene and liquid ammonia at 182–245°C, yielding 2,3,4-trifluoroaniline, a precursor for subsequent Friedel-Crafts acylation. Electrophilic fluorination agents such as Selectfluor® enable direct fluorination of phenylbutanone intermediates, though regioselectivity remains a challenge.

Friedel-Crafts acylation of trifluorophenyl derivatives with acetyl chloride in the presence of AlCl₃ generates the ketone backbone. This method achieves yields up to 91% when using triethylamine as a solvent and copper powder as a catalyst. Computational studies suggest that electron-withdrawing fluorine groups enhance electrophilic aromatic substitution reactivity, favoring para-substitution in trifluorophenyl systems.

Catalytic Hydrogenation Techniques in Ketone Synthesis

Catalytic hydrogenation of α,β-unsaturated ketones, formed during aldol condensation, provides a route to saturated ketones. Palladium on carbon (Pd/C) or Raney nickel under 1–3 atm H₂ at 50–80°C effectively reduce double bonds without over-hydrogenating the ketone moiety. For example, hydrogenating 4-(2,3,4-trifluorophenyl)-3-buten-2-one in ethanol with Pd/C (5 wt%) achieves 94% conversion within 2 hours.

Recent innovations employ asymmetric hydrogenation using chiral ligands like BINAP to produce enantiomerically pure ketones. However, steric hindrance from ortho-fluorine substituents often necessitates higher catalyst loadings (10 mol%) and prolonged reaction times (24 hours).

Reaction Scheme 1: Integrated Synthesis Pathway
$$
\text{1,2,3,4-Tetrafluorobenzene} \xrightarrow[\text{NH}3, \text{Cu}]{\text{182–245°C}} \text{2,3,4-Trifluoroaniline} \xrightarrow[\text{AlCl}3]{\text{AcCl}} \text{4-(2,3,4-Trifluorophenyl)butan-2-one}$$

Electrophilic Activation of the Carbonyl Group

The carbonyl group in 4-(2,3,4-Trifluorophenyl)butan-2-one exhibits pronounced electrophilic character due to the inherent polarization of the carbon-oxygen double bond [1] [2]. The carbonyl carbon bears a partial positive charge while the oxygen atom carries a partial negative charge, creating a dipolar system that serves as the foundation for nucleophilic addition reactions [3] [4]. This charge separation is intensified by the double bond character, where oxygen pulls two pairs of electrons toward itself rather than a single pair in a typical single bond [1].

The presence of the 2,3,4-trifluorophenyl substituent significantly enhances the electrophilic activation of the carbonyl group through powerful inductive effects [5] [6]. Fluorine atoms, being the most electronegative elements with an electronegativity of 3.98 on the Pauling scale, exert strong electron-withdrawing effects that propagate through the aromatic ring and extend to the carbonyl carbon [7] [6]. This electronic withdrawal destabilizes the carbonyl compound and increases its reactivity toward nucleophilic attack [5] [8].

Quantum mechanical studies have demonstrated that electron-withdrawing substituents, particularly fluorinated groups, increase the electrophilicity of carbonyl compounds despite initially appearing to decrease the positive charge density on the carbonyl carbon [5] [8]. This apparent paradox is resolved by considering that the enhanced electrophilicity results from ground-state destabilization rather than simple charge accumulation [5]. The destabilization energy in the ground state significantly outweighs any stabilization effects, leading to enhanced reactivity toward nucleophiles [8].

Table 1: Hydration Equilibrium Constants for Various Ketones

KetoneStructureHydration Equilibrium Constant (Kₕ)Temperature (°C)Solvent
AcetoneCH₃COCH₃0.00234D₂O
ChloroacetoneClCH₂COCH₃0.0834D₂O
1,3-DichloroacetoneClCH₂COCHCl₂4.1734D₂O
BromoacetoneBrCH₂COCH₃0.0734D₂O
1,3-DibromoacetoneBrCH₂COCHBr₂1.8534D₂O
Trifluoroacetone (estimated)CF₃COCH₃~5-10 (estimated)34Aqueous
FormaldehydeHCHO>10025H₂O

The hydration equilibrium data presented in Table 1 illustrates the profound effect of electron-withdrawing substituents on carbonyl reactivity [9] [10] [11]. The dramatic increase in hydration constants from acetone (0.002) to highly halogenated ketones (up to 4.17 for 1,3-dichloroacetone) demonstrates how electron-withdrawing groups stabilize the hydrated tetrahedral intermediate relative to the starting ketone [9] [10]. For 4-(2,3,4-Trifluorophenyl)butan-2-one, the multiple fluorine substituents on the aromatic ring are expected to produce similar enhancement in carbonyl electrophilicity [12] [13].

The mechanism of nucleophilic addition to the activated carbonyl group proceeds through initial nucleophilic attack at the carbonyl carbon, forming a tetrahedral intermediate [14] [3]. The nucleophile approaches at approximately 45 degrees to the plane of the carbonyl group, attacking the electrophilic carbon while the pi bond breaks and electron density shifts to the oxygen atom [15] [4]. This results in a negatively charged alkoxide intermediate that subsequently undergoes protonation to yield the final addition product [14] [4].

Steric and Electronic Effects of Trifluorophenyl Substituents

The 2,3,4-trifluorophenyl substituent in 4-(2,3,4-Trifluorophenyl)butan-2-one exerts complex steric and electronic influences that modulate nucleophilic addition reactivity [12] [16] [13]. The electronic effects primarily manifest through the strong inductive electron-withdrawal of the fluorine atoms, which enhances carbonyl electrophilicity and accelerates nucleophilic attack [12] [5] [13]. Computational studies have shown that fluorinated aromatic systems exhibit enhanced electrophilicity indices compared to their non-fluorinated counterparts [12] [8].

Table 2: Electronic Effects of Fluorine Substitution on Carbonyl Reactivity

CompoundC=O Stretching Frequency (cm⁻¹)Frequency Shift (Δν)Relative ElectrophilicityNucleophilic Addition Rate
Acetophenone16860ModerateBaseline
Trifluoroacetophenone1741+55High10-100× faster
4-Methoxyacetophenone1680-6Low0.5× slower
4-Methoxy-trifluoroacetophenone1735+49High20-50× faster
Hexyl methyl ketone17150ModerateBaseline
Hexyl trifluoromethyl ketone1745+30High5-20× faster

The infrared spectroscopic data in Table 2 reveals the substantial electronic impact of fluorine substitution on carbonyl groups [17]. The significant blue-shift in carbonyl stretching frequencies (up to +55 cm⁻¹) indicates increased bond polarization and enhanced electrophilic character [17]. This spectroscopic evidence correlates directly with observed rate enhancements in nucleophilic addition reactions, where fluorinated ketones react 10-100 times faster than their non-fluorinated analogs [17].

The steric effects of the trifluorophenyl substituent create a more complex reactivity profile [12] [16] [18]. Experimental studies have demonstrated that trifluoromethyl groups exhibit steric bulk comparable to cyclohexyl groups, suggesting that the 2,3,4-trifluorophenyl moiety would present significant steric hindrance to approaching nucleophiles [16]. This steric factor opposes the electronic activation, creating competition between enhanced electrophilicity and reduced accessibility of the carbonyl carbon [12] [13].

Table 3: Steric Effects of Trifluorophenyl Substituents

Substituent GroupSteric Parameter (Es)van der Waals Radius (Å)Effect on Nucleophilic Addition RateRelative Hindrance Factor
Hydrogen (-H)0.001.20Baseline1.0
Methyl (-CH₃)-1.242.00Slight decrease0.85
Trifluoromethyl (-CF₃)-2.402.20Moderate decrease0.65
Phenyl (-C₆H₅)-2.872.40Significant decrease0.45
tert-Butyl (-C(CH₃)₃)-4.152.70Large decrease0.15
Cyclohexyl (-C₆H₁₁)-3.302.60Large decrease0.20
2,3,4-Trifluorophenyl-3.5 to -4.0 (estimated)2.8-3.2 (estimated)Significant decrease0.3-0.4

The balance between electronic activation and steric hindrance determines the overall reactivity of 4-(2,3,4-Trifluorophenyl)butan-2-one toward nucleophiles [12] [13]. Research on fluorinated ketones has shown that the intrinsic electrophilicity of the carbonyl carbon can be modulated by the ratio between keto and hydrate forms, which is influenced by both electronic and steric factors [12]. The correct spatial alignment of nucleophiles becomes crucial for reaction success, as steric effects can override intrinsic reactivity features [12] [13].

Molecular dynamics simulations have revealed that the binding mode and approach trajectory of nucleophiles are significantly influenced by the steric profile of the trifluorophenyl substituent [12]. The bulky aromatic ring creates defined approach channels that favor certain nucleophilic attack geometries while disfavoring others [12]. This selectivity can lead to altered reaction pathways and product distributions compared to simpler ketones [18].

Solvent-Mediated Reaction Pathway Modulation

Solvent effects play a crucial role in modulating the nucleophilic addition reactions of 4-(2,3,4-Trifluorophenyl)butan-2-one by influencing both the electrophilic activation of the carbonyl group and the nucleophilicity of attacking species [19] [4] [20]. The choice of solvent system can dramatically alter reaction rates, selectivity, and mechanistic pathways through various intermolecular interactions [21] [22] [23].

Polar protic solvents such as water, methanol, and ethanol interact strongly with both the carbonyl oxygen and nucleophilic species through hydrogen bonding [19] [24] [21]. These interactions can stabilize the carbonyl group through coordination to the oxygen atom, effectively reducing its electrophilicity and slowing nucleophilic addition rates [4] [21]. Additionally, protic solvents extensively solvate nucleophiles, particularly anionic species, through hydrogen bonding networks that encumber their reactivity [21] [23].

Table 4: Solvent Effects on Nucleophilic Addition Reaction Rates

SolventSolvent TypeDielectric Constant (ε)Relative Rate Enhancement for SN2-type AdditionHydrogen Bonding Capability
Methanol (CH₃OH)Polar Protic32.61.0Strong
Water (H₂O)Polar Protic78.50.8Strong
Ethanol (C₂H₅OH)Polar Protic24.31.2Strong
Acetone (CH₃COCH₃)Polar Aprotic21.012.5None
Dimethylformamide (DMF)Polar Aprotic38.01,200,000Weak acceptor
Dimethyl sulfoxide (DMSO)Polar Aprotic47.0850,000Strong acceptor
Acetonitrile (CH₃CN)Polar Aprotic37.5500,000Weak acceptor
Dichloromethane (CH₂Cl₂)Polar Aprotic9.145.0None

The dramatic rate enhancements observed in polar aprotic solvents (Table 4) reflect their ability to dissolve ionic nucleophiles without strongly coordinating to them [20] [22] [23]. Dimethylformamide and dimethyl sulfoxide show particularly pronounced rate accelerations, with enhancements of up to six orders of magnitude compared to protic solvents [23]. These solvents coordinate preferentially to cationic counterions, leaving nucleophilic anions relatively free to participate in nucleophilic addition reactions [20] [23].

The solvent-mediated modulation of reaction pathways becomes particularly important for 4-(2,3,4-Trifluorophenyl)butan-2-one due to the compound's amphiphilic character [25]. The fluorinated aromatic ring exhibits lipophilic properties while the carbonyl group provides polar functionality [25]. This dual nature allows the compound to interact differently with various solvent systems, potentially leading to solvent-dependent conformational preferences that affect nucleophile accessibility [25].

Computational studies have identified cooperative hydrogen bonding interactions between polar aprotic solvents and fluorinated carbonyl compounds [26]. These C-H...O hydrogen bonds provide additional stabilization energy that can influence reaction thermodynamics and kinetics [26]. For 4-(2,3,4-Trifluorophenyl)butan-2-one, such interactions may create solvent-specific stabilization of transition states or intermediates [26].

The mechanistic implications of solvent choice extend beyond simple rate effects to include alterations in reaction selectivity and product distribution [19] [24]. Protic solvents can participate directly in nucleophilic addition reactions, leading to solvolysis products [21]. In contrast, aprotic solvents maintain the integrity of discrete nucleophilic species, favoring direct addition pathways [20] [23].

Mixed solvent systems present additional opportunities for fine-tuning reaction outcomes [27]. Studies of sulfolane-water and dimethyl sulfoxide-water mixtures have shown that the hydration equilibria of fluorinated ketones can be systematically modulated by varying solvent composition [27]. These findings suggest that carefully designed solvent mixtures could optimize the reactivity of 4-(2,3,4-Trifluorophenyl)butan-2-one for specific synthetic applications [27].

The development of dipeptidyl peptidase-4 inhibitors represents one of the most successful applications of fluorinated ketone intermediates in modern pharmaceutical chemistry. The compound 4-(2,3,4-Trifluorophenyl)butan-2-one functions as a pivotal synthetic intermediate in the construction of potent DPP-4 inhibitors, which have emerged as a major therapeutic class for type 2 diabetes management [3] [4].

Mechanistic Foundation

Dipeptidyl peptidase-4 is a serine protease that cleaves dipeptides from the N-terminus of polypeptides, specifically targeting substrates with proline or alanine at the penultimate position [3]. The enzyme plays a crucial role in glucose homeostasis by degrading incretin hormones such as glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide [4]. The strategic incorporation of trifluorophenyl ketone moieties in inhibitor design capitalizes on the enzyme's preference for binding substrates that can form stable interactions within the active site [5].

Research has demonstrated that fluorinated ketones, including derivatives of 4-(2,3,4-Trifluorophenyl)butan-2-one, function as transition-state analogues that mimic the tetrahedral intermediate formed during peptide bond cleavage [6] [7]. The trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, facilitating the formation of hemiacetal adducts with the catalytic serine residue Ser630 [8] [9].

Synthetic Applications

The compound serves as a versatile synthetic intermediate in the preparation of various DPP-4 inhibitors. Notable examples include sitagliptin, which contains a trifluorophenyl moiety that significantly contributes to its inhibitory potency with an IC₅₀ value of 18 nM [8] [9]. The synthetic pathway typically involves the use of 4-(2,3,4-Trifluorophenyl)butan-2-one as a key building block, where the ketone functionality undergoes subsequent transformations to generate the final inhibitor structure [10] [11].

Vildagliptin and saxagliptin, additional approved DPP-4 inhibitors, demonstrate the importance of fluorinated intermediates in achieving optimal pharmacological profiles [12] [13]. The development of these compounds relied heavily on structure-activity relationship studies that identified the critical role of fluorine atoms in enhancing binding affinity and metabolic stability [14] [15].

Pharmacological Advantages

The incorporation of trifluorophenyl groups derived from 4-(2,3,4-Trifluorophenyl)butan-2-one provides several pharmacological advantages. The electron-withdrawing nature of the trifluoromethyl substituent increases the compound's resistance to metabolic degradation, particularly by cytochrome P450 enzymes [16] [17]. This enhanced metabolic stability translates to improved pharmacokinetic properties, including extended half-life and reduced clearance rates [4] [5].

Furthermore, the lipophilic character of the trifluorophenyl group facilitates membrane penetration while maintaining appropriate aqueous solubility for oral bioavailability [18] [16]. The strategic placement of fluorine atoms also contributes to selectivity by enabling specific interactions with amino acid residues in the DPP-4 active site that are not present in related proteases [19] [20].

Structure-Activity Relationship Studies of Fluorinated Ketone Derivatives

Structure-activity relationship investigations have revealed the critical importance of fluorine substitution patterns in optimizing the biological activity of ketone-based enzyme inhibitors. The systematic study of 4-(2,3,4-Trifluorophenyl)butan-2-one derivatives has provided valuable insights into the molecular determinants of potency and selectivity [21] [22].

Fluorination Effects on Potency

Research has demonstrated that the degree of fluorination significantly influences inhibitory potency against target enzymes. Monofluorinated derivatives typically exhibit moderate activity with IC₅₀ values in the 100-500 nM range, while difluorinated compounds show enhanced potency with IC₅₀ values of 50-100 nM [21] [6]. The most potent derivatives contain trifluoromethyl groups, achieving IC₅₀ values in the 1-10 nM range [23] [24].

The enhanced potency of highly fluorinated derivatives results from increased carbonyl electrophilicity, which promotes the formation of stable enzyme-inhibitor complexes [7] [25]. Quantum mechanical calculations have shown that trifluoromethyl ketones exist predominantly in the hydrated form in aqueous solution, with the gem-diol structure serving as an effective mimic of the tetrahedral transition state [6] [7].

Positional Effects of Fluorine Substitution

The specific positioning of fluorine atoms within the phenyl ring of 4-(2,3,4-Trifluorophenyl)butan-2-one derivatives has profound effects on biological activity. Studies have shown that fluorine substitution at the ortho positions (2,3,4-trifluorophenyl) provides optimal binding interactions with target enzymes compared to meta or para substitution patterns [19] [18].

The 2,3,4-trifluorophenyl substitution pattern creates a unique electronic environment that enhances binding affinity through multiple mechanisms. The electron-withdrawing effect of the fluorine atoms increases the acidity of nearby protons, facilitating hydrogen bond formation with enzyme active sites [26] [16]. Additionally, the specific spatial arrangement of fluorine atoms enables favorable van der Waals interactions with hydrophobic residues in the binding pocket [27] [28].

Ketone Chain Length Optimization

Investigation of the alkyl chain connecting the ketone functionality to the trifluorophenyl group has revealed optimal chain lengths for maximal biological activity. The four-carbon chain in 4-(2,3,4-Trifluorophenyl)butan-2-one represents an optimal balance between flexibility and binding affinity [21] [18]. Shorter chains result in reduced potency due to inadequate reach into the enzyme binding pocket, while longer chains may introduce unfavorable steric interactions [19] [20].

The butanone chain length allows for appropriate positioning of the trifluorophenyl group within the S1 binding pocket of DPP-4, while the ketone functionality engages in covalent interactions with the catalytic serine residue [20] [29]. This dual-site binding mode contributes to the high selectivity and potency observed with this structural framework [5] [19].

Biophysical Interactions with Enzymatic Binding Pockets

The molecular interactions between fluorinated ketone derivatives and enzymatic binding pockets represent a complex interplay of multiple non-covalent forces and covalent bond formation. Understanding these interactions is crucial for the rational design of improved inhibitors and therapeutic agents [26] [27].

Hydrophobic Interactions

The trifluorophenyl group of 4-(2,3,4-Trifluorophenyl)butan-2-one engages in extensive hydrophobic interactions within the S1 binding pocket of target enzymes. These interactions contribute approximately -3.5 to -5.2 kcal/mol to the overall binding energy [27] [28]. The fluorine atoms, despite their electronegativity, participate in hydrophobic interactions due to their small size and low polarizability [26] [16].

Molecular dynamics simulations have revealed that the trifluorophenyl group adopts a preferred orientation within the hydrophobic pocket, maximizing favorable contacts with nonpolar amino acid residues such as phenylalanine, leucine, and valine [18] [26]. The rigidity of the fluorinated aromatic ring restricts conformational flexibility, resulting in a favorable entropic contribution to binding [28].

Hydrogen Bonding Networks

Fluorine atoms in the trifluorophenyl group can act as weak hydrogen bond acceptors, forming interactions with backbone amides and side-chain donors in the enzyme active site [26] [27]. These interactions, while individually weak (contributing -2.1 to -3.8 kcal/mol), collectively provide significant stabilization of the enzyme-inhibitor complex [30] [27].

Crystal structures of DPP-4 inhibitor complexes have revealed specific hydrogen bonding patterns between fluorine atoms and residues such as Tyrosine 547, Asparagine 710, and backbone amides of Leucine 145 and Tryptophan 146 [20] [30]. The geometric constraints imposed by the fluorine substitution pattern ensure optimal hydrogen bonding geometry, contributing to the high binding affinity observed with fluorinated derivatives [26] [27].

Covalent Adduct Formation

The ketone functionality of 4-(2,3,4-Trifluorophenyl)butan-2-one and its derivatives forms covalent adducts with the catalytic serine residue of target enzymes. This covalent interaction represents the strongest binding component, contributing -8.5 to -12.3 kcal/mol to the binding energy [6] [7]. The trifluoromethyl substitution enhances the electrophilicity of the carbonyl carbon, promoting nucleophilic attack by the serine hydroxyl group [25] [31].

The resulting hemiacetal adduct adopts a tetrahedral geometry that closely resembles the transition state of the natural enzymatic reaction [6] [7]. This transition-state mimicry is responsible for the exceptional potency of trifluoromethyl ketone inhibitors, with some derivatives achieving femtomolar binding affinities [24] [6].

Water-Mediated Interactions

Recent computational studies have identified the importance of water-mediated interactions in stabilizing fluorinated inhibitor complexes [26] [32]. Water molecules in the binding pocket can form hydrogen bonds with fluorine atoms, creating extended interaction networks that contribute to binding affinity [27] [32]. These water-mediated interactions contribute approximately -1.2 to -2.5 kcal/mol to the binding energy [27].

The ability of fluorine atoms to structure water networks in the binding pocket provides an additional mechanism for selectivity, as different enzymes may have distinct water occupancy patterns [26] [32]. This water-mediated selectivity represents an underexplored avenue for inhibitor design and optimization [27] [32].

Conformational Dynamics

The incorporation of fluorinated substituents affects the conformational dynamics of both the inhibitor and the enzyme [27] [28]. The electron-withdrawing effect of fluorine atoms can restrict bond rotation and reduce conformational flexibility, leading to favorable entropic contributions to binding [28]. Simultaneously, the binding of fluorinated inhibitors can induce conformational changes in the enzyme that optimize the fit between inhibitor and binding pocket [26] [27].

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Exact Mass

202.06054939 g/mol

Monoisotopic Mass

202.06054939 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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